molecular formula C23H16ClN3O3S2 B2656764 N-(3-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 900002-37-1

N-(3-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2656764
CAS No.: 900002-37-1
M. Wt: 481.97
InChI Key: HIMSWMOOQUODFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The synthesis of diazatricyclic frameworks dates to the late 20th century, driven by interest in alkaloids like madangamines, which feature a 2,6-diazatricyclo[6.2.2.0⁴,⁹]dodecane core. Early efforts focused on intramolecular cyclization strategies, such as the N,O-acetalization of keto-aminophenols to construct 2-azabicyclo[3.3.1]nonane skeletons. These methods laid the groundwork for modern approaches to polycyclic systems, including 8-oxa-3,5-diazatricyclo derivatives.

A pivotal advancement emerged in the 2010s with transition-metal-catalyzed C–C bond activation cascades, enabling efficient assembly of diazatricyclic cores from cyclohexane precursors. For example, palladium-catalyzed reactions involving cyanoformamide groups facilitated the formation of quaternary stereocenters and fused rings in madangamine analogs. Concurrently, amphoteric diamination strategies allowed one-step cyclization of diamine derivatives with electron-deficient allenes, bypassing traditional multi-step sequences. These innovations directly influenced the synthesis of N-(3-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide , which incorporates a thiophene-substituted tricyclic system.

Classification within Heterocyclic Chemistry

8-Oxa-3,5-diazatricyclo acetamides belong to the broader family of bridged bicyclic and polycyclic heterocycles , distinguished by their fused nitrogen and oxygen atoms. The compound’s core structure, tricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene, can be classified as follows:

Feature Classification
Ring size 13-membered tricyclic system (7-, 4-, and 0-membered fused rings)
Heteroatoms 3 nitrogen atoms (positions 3, 5) and 1 oxygen atom (position 8)
Aromaticity Non-aromatic due to saturated bridges and keto groups
Functional groups Acetamide, thioether, thiophene, chlorophenyl substituents

This hybrid architecture combines rigidity from the tricyclic core with flexibility from the thiophene and chlorophenyl groups, enabling precise interactions with biological targets. The sulfur atom in the thioether linker enhances electron delocalization, while the chlorophenyl group contributes hydrophobic character.

Significance in Modern Medicinal Chemistry

Diazatricyclic derivatives are prized for their ability to modulate protein-protein interactions and enzymatic activity. The compound’s acetamide moiety mimics peptide bonds, allowing it to compete with endogenous substrates in binding pockets. Key pharmacological attributes include:

  • Structural mimicry : The tricyclic core resembles natural alkaloids, facilitating uptake and bioavailability.
  • Electron-rich surfaces : Nitrogen and oxygen atoms participate in hydrogen bonding with residues like aspartate or glutamate.
  • Tunable substituents : The thiophene and chlorophenyl groups enable structure-activity relationship (SAR) studies to optimize potency.

Recent studies highlight applications in oncology, where similar diazatricyclic compounds inhibit kinases and apoptosis regulators. For instance, madangamine analogs exhibit cytotoxicity against leukemia cells by disrupting mitochondrial membrane potential.

Research Evolution and Current Trends

Contemporary synthesis strategies emphasize atom economy and stereocontrol. Notable methods include:

  • C–C bond activation cascades : Palladium-mediated cleavage of cyclopropanes or alkenes generates reactive intermediates for ring formation.
  • Reductive N,O-acetal cleavage : Aluminum hydride (AlH₃) selectively reduces bridgehead bonds while preserving stereochemistry.
  • One-pot multifunctionalization : Sequential alkylation and cyclization steps install substituents like trifluoromethyl groups.
Method Advantages Limitations
Transition-metal catalysis High yields, stereoselectivity Cost of palladium reagents
Amphoteric diamination No metals required, scalable Limited to specific diamine substrates
Radical cyclization Tolerance to steric hindrance Competing side reactions

Emerging trends focus on computational modeling to predict binding conformations and metabolic stability. Additionally, hybrid frameworks combining diazatricyclic cores with bioactive motifs (e.g., thiophenes) are under investigation for multitarget therapies.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O3S2/c24-14-5-3-6-15(11-14)25-19(28)13-32-23-26-20-17-8-1-2-9-18(17)30-21(20)22(29)27(23)12-16-7-4-10-31-16/h1-11H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMSWMOOQUODFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)Cl)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenyl derivative, followed by the introduction of the thiophene ring and the formation of the diazatricyclic core. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and other functional groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the diazatricyclic core or other parts of the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired transformations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research could focus on its activity against specific diseases or its role as a biochemical probe.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenyl and Heterocyclic Moieties

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine
  • Structure : Features a 1,3,5-oxadiazine ring with a 4-chlorophenyl group and trichloromethyl substituent.
  • Synthesis : Prepared via dehydrosulfurization of thiourea intermediates, highlighting the role of sulfur elimination in constructing heterocyclic frameworks .
  • Comparison : Unlike the target compound, this analogue lacks the tricyclic core and thiophene moiety but shares the chlorophenyl group, which may influence receptor binding.
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure : Contains a 3-chlorophenethyl group linked to a naphthalene-propanamide system.
  • Bioactivity: While specific data are unavailable, naphthalene derivatives are known for anti-inflammatory and anticancer properties.
  • Comparison : The absence of a sulfur-containing heterocycle and the presence of a naphthalene system differentiate this compound from the target molecule, suggesting divergent pharmacokinetic profiles .

Thiophene- and Acetamide-Containing Analogues

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-substituted-sulfamoyl)phenylamino)acetamide
  • Structure : Combines a cyclopenta-thiophene core with a sulfamoylphenyl-acetamide side chain.
  • Comparison : Both compounds share acetamide and thiophene motifs, but the tricyclic framework of the target molecule may enhance metabolic stability compared to the bicyclic analogue.

Computational and Chemical Space Analysis

Graph-Based Structural Similarity
  • Methodology : Graph-theoretical comparisons (e.g., using fingerprint or SMILES-based algorithms) reveal that the target compound’s tricyclic core and thiophene substituent place it in a unique chemical space distinct from simpler chlorophenyl or thiophene derivatives .
  • Implications : Structural complexity may reduce off-target interactions but complicate synthesis and bioavailability .
Natural Product (NP)-Like Chemical Space
  • Classification : The compound’s hybrid structure (heterocyclic core + halogenated aromatic system) aligns with synthetic NP-like molecules, which often exhibit enhanced bioactivity due to scaffold diversity .

Data Tables

Table 2: Chemical Space and Computational Metrics

Metric Target Compound 1,3,5-oxadiazine Analogue Cyclopenta-thiophene Analogue
Molecular Weight ~500 Da (estimated) ~350 Da ~400 Da
LogP (Predicted) 3.5–4.2 2.8–3.1 2.5–3.0
NP-Likeness Score* High Moderate Moderate
Synthetic Accessibility Low Moderate Moderate

*Based on proximity to natural product-like regions in chemical space .

Key Research Findings

Synthetic Challenges: The tricyclic core of the target compound presents higher synthetic complexity compared to monocyclic or bicyclic analogues, necessitating advanced methodologies like dehydrosulfurization or multi-step cyclization .

Bioactivity Potential: Thiophene and chlorophenyl motifs are associated with anticancer activity, but the tricyclic framework may improve target selectivity over simpler analogues .

Biological Activity

N-(3-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. This article aims to summarize the known biological activities of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C23H16ClN3O3S2
  • Molecular Weight : 482.0 g/mol

Structural Features

The compound features a chlorophenyl group, a thiophene moiety, and a diazatricyclo structure, which contribute to its unique biological properties. The presence of sulfur in the acetamide group may influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on related thiophene derivatives have shown effectiveness against various bacterial strains and fungi .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Compounds with similar structural features have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific studies have demonstrated that such compounds can target pathways involved in tumor growth and metastasis.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with cellular receptors or enzymes involved in metabolic pathways critical for cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study tested the antimicrobial effects of various thiophene derivatives against Staphylococcus aureus and Escherichia coli.
    • Results indicated that derivatives with similar functional groups exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Research :
    • In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that compounds structurally akin to N-(3-chlorophenyl)-2-{...} induced significant apoptosis.
    • Flow cytometry analysis showed increased sub-G1 populations in treated cells, suggesting effective cell cycle arrest .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer : Synthesis optimization involves systematic adjustments to reaction parameters such as temperature (e.g., 50–120°C), solvent choice (polar aprotic solvents like DMF or DMSO), and reaction time (4–24 hours). Stepwise monitoring via TLC or HPLC ensures reaction completion and minimizes side products. For example, thioacetamide coupling steps require anhydrous conditions to prevent hydrolysis . Key strategies include:

  • Temperature Control : Higher temperatures accelerate reaction kinetics but may degrade sensitive intermediates.
  • Solvent Selection : DMSO enhances solubility of aromatic intermediates but may require post-reaction purification .
  • Catalyst Screening : Triethylamine or DMAP can improve coupling efficiency in heterocyclic systems .
ParameterOptimization StrategyEvidence
TemperatureStepwise gradient to balance rate vs. stability
SolventUse polar aprotic solvents for solubility
Reaction TimeMonitor via HPLC until <5% starting material remains

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H/¹³C, 2D-COSY for connectivity) and mass spectrometry (HRMS for molecular ion validation). Purity is assessed via HPLC (≥95% purity threshold) with UV detection at 254 nm. X-ray crystallography may resolve stereochemical ambiguities in the tricyclic core .

TechniqueApplicationEvidence
NMRAssign thiophene methyl and chlorophenyl protons
HPLCQuantify residual solvents (e.g., DMF)
X-rayResolve oxa-diazatricyclo ring conformation

Q. What initial structure-activity relationship (SAR) strategies are recommended?

Methodological Answer : Begin by modifying substituents on the thiophene (e.g., methyl vs. ethyl) and chlorophenyl moieties. Test bioactivity in antimicrobial assays (MIC against S. aureus and E. coli) or enzyme inhibition (e.g., kinase panels). Compare results to analogs with simplified tricyclic cores to isolate pharmacophoric elements .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against targets like bacterial DNA gyrase or human kinases. Validate predictions with binding assays (SPR or ITC). Use DFT calculations (B3LYP/6-31G**) to map electrostatic potential (MESP) and HOMO-LUMO gaps, which correlate with redox activity and target interactions .

Computational ToolApplicationEvidence
AutoDock VinaPredict binding affinity for kinase ATP pockets
DFT (B3LYP)Analyze electron density in thiophene-methyl group

Q. How should researchers address contradictions in biological activity data across analogs?

Methodological Answer : Contradictions often arise from off-target effects or assay variability. Use orthogonal assays (e.g., cellular vs. enzymatic) and validate with isothermal titration calorimetry (ITC) to confirm binding thermodynamics. Cross-reference with crystallographic data to identify steric clashes or non-covalent interactions (e.g., π-stacking) that explain discrepancies .

Q. What role do non-covalent interactions play in modulating reactivity during synthesis?

Methodological Answer : Non-covalent interactions (e.g., hydrogen bonding between the oxa-diazatricyclo oxygen and solvent) stabilize transition states in cyclization steps. Use NMR titration experiments to map solvent-solute interactions and DFT to model transition-state geometries. For example, DMSO stabilizes intermediates via dipole interactions, reducing activation energy .

Q. Can flow chemistry improve scalability and reproducibility of synthesis?

Methodological Answer : Continuous-flow reactors enable precise control over exothermic steps (e.g., thioacetamide coupling). Implement design of experiments (DoE) to optimize residence time and mixing efficiency. For example, a microreactor with a 2-minute residence time at 80°C achieved 85% yield in a model reaction .

Q. How do modifications to the thiophene moiety affect photophysical properties?

Methodological Answer : Substitute the thiophene with furan or selenophene and analyze UV-vis absorption/emission spectra. Computational TD-DFT predicts shifts in λmax due to changes in conjugation. For instance, replacing sulfur with selenium red-shifts absorption by ~30 nm, enhancing potential as a fluorescent probe .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.